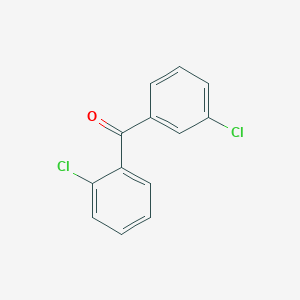

(2-Chlorophenyl)(3-chlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

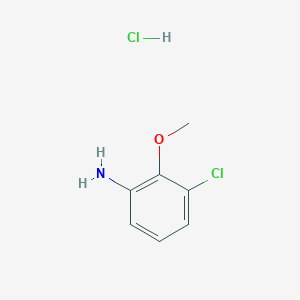

“(2-Chlorophenyl)(3-chlorophenyl)methanone” is a chemical compound with the molecular formula C13H8Cl2O . It is a derivative of methanone .

Molecular Structure Analysis

The molecular structure of “(2-Chlorophenyl)(3-chlorophenyl)methanone” consists of two chlorophenyl groups attached to a methanone group . The average mass of the molecule is 251.108 Da, and the monoisotopic mass is 249.995224 Da .Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(3-chlorophenyl)methanone” is described as a white to yellow crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and solubility are not directly mentioned in the available literature.Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications :

- The molecule has been used in the Friedel–Crafts acylation reaction, demonstrating high yields and purity when synthesized using microwave heating (Mahdi et al., 2011).

- It serves as a precursor in the synthesis of various compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, indicating its versatility in organic synthesis (Pouzet et al., 1998).

Molecular Structure and Dynamics Studies :

- Studies have investigated the dynamics, polarity, and thermal properties of related compounds, providing insights into the physical and chemical properties of this class of molecules (Saiz et al., 1996).

- Spectroscopic investigations, like FT-IR and Raman, have been used to confirm the structure of similar molecules, thus aiding in the understanding of their chemical reactivity and stability (Arasu et al., 2019).

Pharmaceutical and Biological Research :

- Derivatives of (2-Chlorophenyl)(3-chlorophenyl)methanone have been studied for their antimicrobial properties, showing potential in the development of new antibacterial agents (Sivakumar et al., 2021).

- The compound has been used in synthesizing enantiomerically pure molecules, which is crucial in the development of drugs with specific chirality and hence, specific biological activities (Zhang et al., 2014).

Process Development and Industrial Applications :

- Research has focused on developing efficient synthesis processes for compounds related to (2-Chlorophenyl)(3-chlorophenyl)methanone, which is important for large-scale production in the pharmaceutical industry (Kopach et al., 2010).

- The compound plays a role in the production of key chiral intermediates for drugs like Betahistine, showcasing its significance in medicinal chemistry (Ni et al., 2012).

Direcciones Futuras

The future directions for research on “(2-Chlorophenyl)(3-chlorophenyl)methanone” and related compounds could include further investigation of their potential as anticonvulsant and analgesic agents . Additionally, more detailed studies on their physical and chemical properties, safety profile, and mechanism of action could be beneficial.

Propiedades

IUPAC Name |

(2-chlorophenyl)-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEYPNHFGDABED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574452 |

Source

|

| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(3-chlorophenyl)methanone | |

CAS RN |

77008-58-3 |

Source

|

| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)